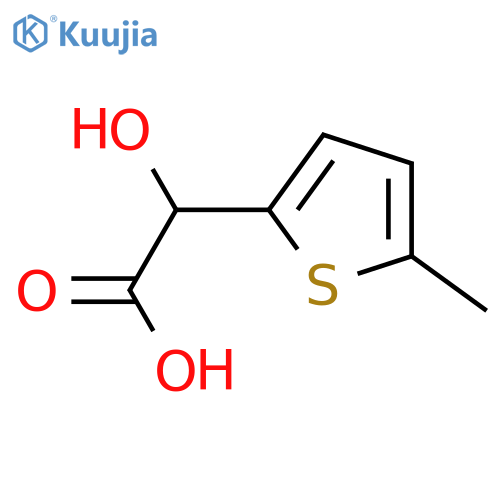Cas no 956754-19-1 (2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid)

956754-19-1 structure
商品名:2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid
- 2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-
- MFCD14632398
- EN300-1999395
- AKOS010601313
- 956754-19-1
- Sodium hydroxy(5-methyl-2-thienyl)acetate
- Hydroxy-(5-methyl-thiophen-2-yl)-acetic acid
- 2-Thiopheneacetic acid, α-hydroxy-5-methyl-
-
- インチ: 1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10)
- InChIKey: FYMJUKVBSLJGOT-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(O)C1SC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 172.01941529g/mol
- どういたいしつりょう: 172.01941529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1999395-0.1g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1999395-0.5g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1999395-5.0g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1999395-0.25g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1999395-10.0g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1999395-5g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 5g |
$3728.0 | 2023-09-16 | ||
| Enamine | EN300-1999395-10g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 10g |
$5528.0 | 2023-09-16 | ||
| Enamine | EN300-1999395-0.05g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1999395-2.5g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1999395-1.0g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 1g |
$1286.0 | 2023-06-03 |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
956754-19-1 (2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 503537-97-1(4-bromooct-1-ene)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
